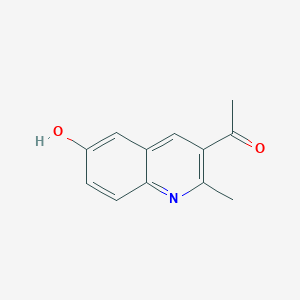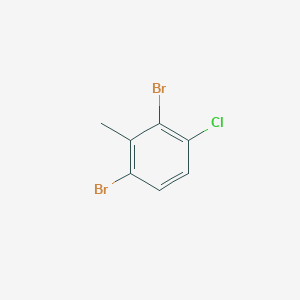
3-Chloro-2,6-dibromotoluene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-2,6-dibromotoluene is an organic compound with the molecular formula C7H5Br2Cl It is a derivative of toluene, where the methyl group is substituted with two bromine atoms at the 2 and 6 positions and a chlorine atom at the 3 position
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,6-dibromotoluene typically involves the bromination and chlorination of toluene. One common method is:
Bromination: Toluene is first brominated using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions.
Chlorination: The dibromotoluene intermediate is then chlorinated using chlorine gas (Cl2) in the presence of a catalyst like iron(III) chloride (FeCl3) to introduce the chlorine atom at the 3 position.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to maintain precise control over reaction conditions, ensuring high yield and purity. The use of automated systems allows for efficient handling of hazardous reagents and minimizes the risk of side reactions.
化学反応の分析
Types of Reactions
3-Chloro-2,6-dibromotoluene can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The methyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The halogen atoms can be reduced to form less substituted derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) can be used under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are employed.
Major Products
Substitution: Products include various substituted toluenes depending on the nucleophile used.
Oxidation: Products include 3-chloro-2,6-dibromobenzoic acid or 3-chloro-2,6-dibromobenzaldehyde.
Reduction: Products include 3-chloro-2,6-dibromobenzene.
科学的研究の応用
3-Chloro-2,6-dibromotoluene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It is used in the development of new drugs and active pharmaceutical ingredients (APIs).
Materials Science: It is utilized in the production of advanced materials, including polymers and liquid crystals.
Biological Studies: It is employed in the study of biological pathways and mechanisms due to its unique chemical properties.
作用機序
The mechanism of action of 3-Chloro-2,6-dibromotoluene depends on its application. In organic synthesis, it acts as a building block for more complex molecules. In biological systems, its halogen atoms can interact with various molecular targets, potentially inhibiting or modifying the activity of enzymes and receptors. The exact pathways and targets vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2,6-Dibromotoluene: Lacks the chlorine atom at the 3 position, making it less reactive in certain substitution reactions.
3-Chloro-2,5-dibromotoluene: Has a different bromine substitution pattern, leading to different chemical properties and reactivity.
4-Chloro-2,6-dibromotoluene: The chlorine atom is at the 4 position, altering its steric and electronic properties.
Uniqueness
3-Chloro-2,6-dibromotoluene is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. This makes it particularly useful in applications requiring precise chemical modifications and interactions.
特性
分子式 |
C7H5Br2Cl |
|---|---|
分子量 |
284.37 g/mol |
IUPAC名 |
1,3-dibromo-4-chloro-2-methylbenzene |
InChI |
InChI=1S/C7H5Br2Cl/c1-4-5(8)2-3-6(10)7(4)9/h2-3H,1H3 |
InChIキー |
SDEHHDPXNATXMU-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC(=C1Br)Cl)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3aS,4S,6aR)-4-(5-(6-aminoquinolin-2-yl)-5-oxopentyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B12866480.png)

![4-Bromo-2-iodobenzo[d]oxazole](/img/structure/B12866491.png)
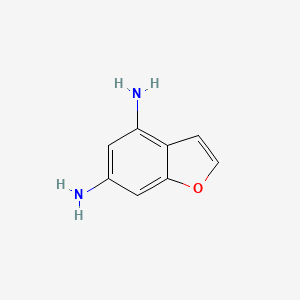
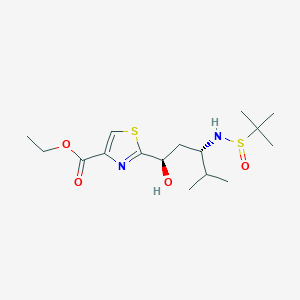
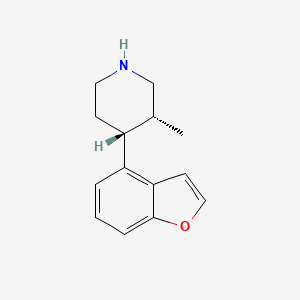
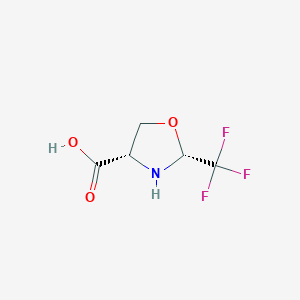
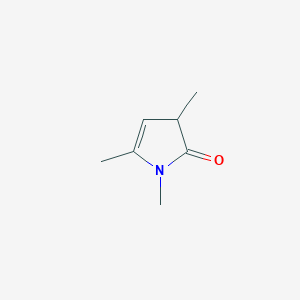
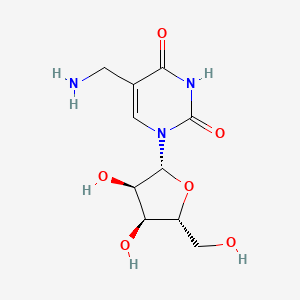
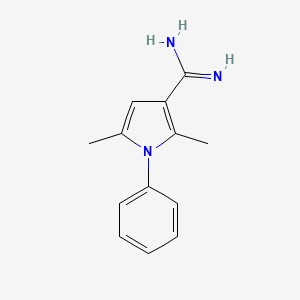
![2-Bromobenzo[d]oxazole-5-sulfonamide](/img/structure/B12866523.png)
![3-(Cyclopropylmethyl)-8-(trifluoromethyl)-7-vinyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B12866528.png)
